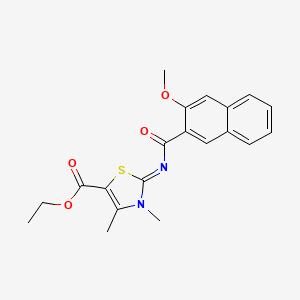

Ethyl 2-(3-methoxynaphthalene-2-carbonyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

Thiazoles can be synthesized through various methods. For instance, a [2 + 2+1] cyclization of certain compounds in the presence of potassium t-butoxide under microwave irradiation has been used to provide 2,3,5-trisubstituted thiophene derivatives .Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Synthesis and Antimicrobial Activities :

- A study conducted by Raghavendra et al. (2016) explored the synthesis of related compounds, including Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which exhibited significant antimicrobial and antioxidant activities. This highlights the potential of Ethyl 2-(3-methoxynaphthalene-2-carbonyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate in developing new antimicrobial agents (Raghavendra et al., 2016).

Chemical Reactions and Synthesis :

- Mohamed (2021) discussed the synthesis of related ethyl iminothiazolopyridine-4-carboxylate compounds, demonstrating the chemical versatility and potential for creating diverse molecular structures (Mohamed, 2021).

X-Ray Crystallographic Studies :

- Golankiewicz et al. (1985) reported the crystallographic analysis of related compounds, providing insights into their molecular structure and potential interactions, which could be relevant for designing drugs and other functional materials (Golankiewicz et al., 1985).

Photolysis and Product Characterization :

- Ang and Prager (1992) investigated the photolysis of related compounds in various alcohols, leading to the formation of different products. This research could be pertinent in understanding the photoreactivity of this compound (Ang & Prager, 1992).

Synthesis of Schiff Base Ligands and Antimicrobial Activity :

- Vinusha et al. (2015) described the synthesis of imino-4-methoxyphenol thiazole derived Schiff base ligands, which displayed moderate antimicrobial activity. This underscores the potential of this compound in the development of new antimicrobial agents (Vinusha et al., 2015).

Mechanism of Action

Future Directions

properties

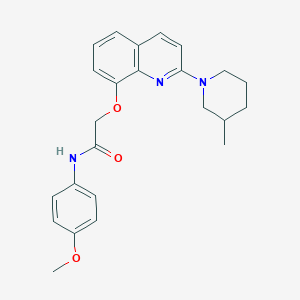

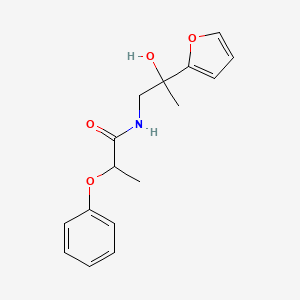

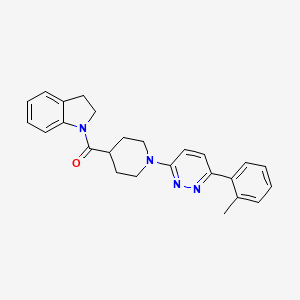

IUPAC Name |

ethyl 2-(3-methoxynaphthalene-2-carbonyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-5-26-19(24)17-12(2)22(3)20(27-17)21-18(23)15-10-13-8-6-7-9-14(13)11-16(15)25-4/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYPMRIFLOCZSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC3=CC=CC=C3C=C2OC)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914980.png)

![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2914981.png)

![N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride](/img/structure/B2914984.png)

![N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide](/img/structure/B2914990.png)

![(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2914991.png)

![3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2914993.png)

![7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2914994.png)

![2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2914995.png)